3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process .
Chemical Reactions Analysis
3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound can prevent their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The molecular pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared to other pyrazolopyrimidine derivatives, such as:
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Known for its use in the development of kinase inhibitors.
4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: Utilized in the synthesis of anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C6H6N4O2 |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
3-methoxy-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O2/c1-12-6-3-4(9-10-6)7-2-8-5(3)11/h2H,1H3,(H2,7,8,9,10,11) |
InChI Key |
IFGOXEMKEDZYBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)NC=NC2=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.